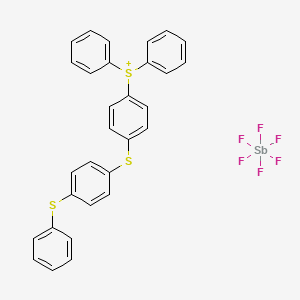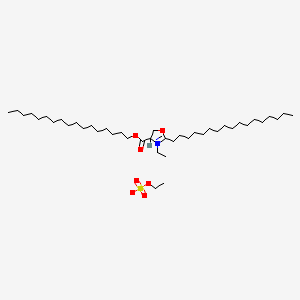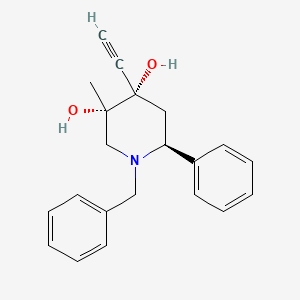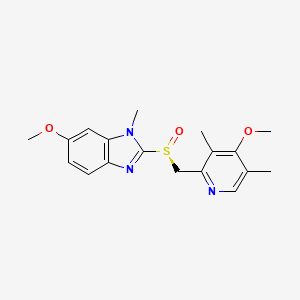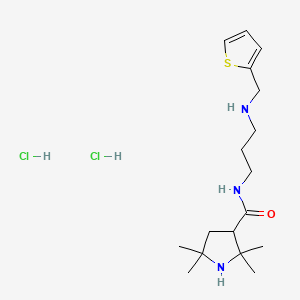
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thienylmethyl group, and the coupling of these components with the propylenediamine backbone. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, ensuring consistent quality and yield. This may include the use of large-scale reactors, continuous flow systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or products.
Reduction: Reduction reactions may alter the functional groups or overall structure of the compound.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, such as in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrrolidine derivatives, thienylmethyl-containing compounds, and propylenediamine-based molecules. Examples include:
- 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-furylmethyl)propylenediamine
- 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-phenylmethyl)propylenediamine
Properties
CAS No. |
93798-94-8 |
|---|---|
Molecular Formula |
C17H31Cl2N3OS |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-[3-(thiophen-2-ylmethylamino)propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H29N3OS.2ClH/c1-16(2)11-14(17(3,4)20-16)15(21)19-9-6-8-18-12-13-7-5-10-22-13;;/h5,7,10,14,18,20H,6,8-9,11-12H2,1-4H3,(H,19,21);2*1H |
InChI Key |
BJBCRUNXBNUNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CS2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


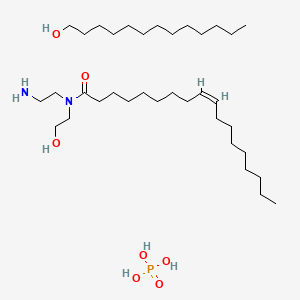
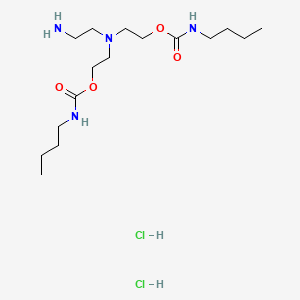

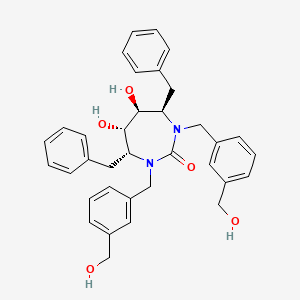
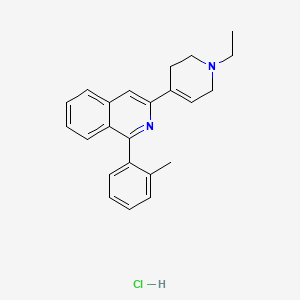
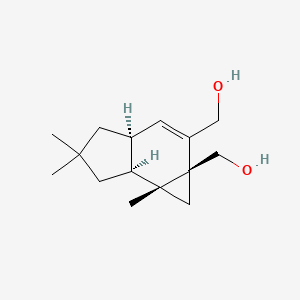
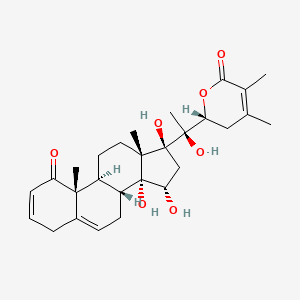
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)

